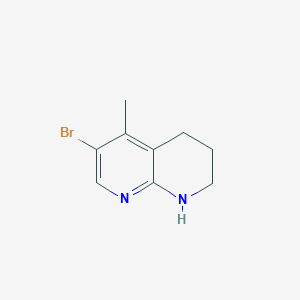

![molecular formula C12H24N2O2 B1519419 Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate CAS No. 1099649-25-8](/img/structure/B1519419.png)

Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate

Overview

Description

Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate is a chemical compound with the CAS Number: 1099649-25-8 . It has a molecular weight of 228.33 . The IUPAC name for this compound is ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate . The compound is usually stored at 4 degrees Celsius and is available in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate is 1S/C12H24N2O2/c1-3-14-9-5-6-11(14)10-13-8-7-12(15)16-4-2/h11,13H,3-10H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate is a liquid at room temperature . It has a molecular weight of 228.33 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Polymorphism and Structural Characterization

Polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, have been studied using spectroscopic and diffractometric techniques. These studies highlight the challenges in analytical and physical characterization due to the minor differences in spectra and diffraction patterns of polymorphs. Detailed solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods have been employed to differentiate these forms, contributing to the understanding of structural nuances in similar compounds (Vogt et al., 2013).

Hydrogen Bonding and Molecular Interactions

Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate the significance of non-conventional interactions like N⋯π and O⋯π in crystal packing, besides hydrogen bonding. These findings provide insights into molecular arrangements and interactions that could influence the stability and properties of compounds, including ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate (Zhang et al., 2011).

Thermal and Crystalline Properties

Research on pyrrolidinium-based ionic liquids, closely related to ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate, explores their physico-chemical properties and phase behavior. Such studies offer valuable data on solubility, thermal properties, and crystallinity, which are crucial for various applications, including as solvents and in material synthesis (Domańska, 2010).

Biocatalysis and Pharmaceutical Intermediates

Ethyl 3-amino-3-phenylpropanoate, a compound similar in structure to ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate, has been used as a substrate in biocatalysis to produce S-3-amino-3-phenylpropionic acid (S-APA), a pharmaceutical intermediate. The biocatalytic process involving Methylobacterium oryzae showcases the potential of microbial catalysis in synthesizing enantiopure compounds, highlighting the relevance of such compounds in drug research (Li et al., 2013).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

ethyl 3-[(1-ethylpyrrolidin-2-yl)methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-3-14-9-5-6-11(14)10-13-8-7-12(15)16-4-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTCRPRYBUXBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)

![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)

![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)

![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)